2-(3-Mercaptopropyl)pentanedioic acid, often abbreviated as 2-(3-Mercaptopropyl)pentanedioic acid, is a synthetic compound studied for its inhibitory effects on the enzyme glutamate carboxypeptidase II (GCP II). [, , , , , , , , ] GCP II, also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase), plays a role in regulating synaptic transmission within the nervous system by breaking down the neuropeptide N-acetylaspartylglutamate (NAAG). [, ] 2-(3-Mercaptopropyl)pentanedioic acid has emerged as a valuable tool in scientific research for investigating the physiological roles of GCP II and its potential as a therapeutic target for various neurological conditions. [, , , , , ]
2-Mercaptopropionic acid, commonly referred to as 2-MPPA, is a thiol compound that contains a mercapto group and a carboxylic acid group. This compound is notable for its role in various chemical reactions and applications, particularly in the fields of organic synthesis and biochemistry. 2-MPPA is classified as a thiol, which is a category of organic compounds characterized by the presence of a sulfur-hydrogen bond.
2-MPPA can be synthesized through several methods, including the reaction of propylene oxide with hydrogen sulfide in the presence of a catalyst. It can also be derived from the hydrolysis of thioesters or through the reduction of disulfides. The availability of 2-MPPA in commercial settings has made it accessible for research and industrial applications.
Chemically, 2-MPPA is classified as:
The synthesis of 2-MPPA can be achieved through various methods:
The choice of synthesis method often depends on desired purity, yield, and cost-effectiveness. The reaction conditions, such as temperature and pressure, play crucial roles in optimizing these factors.
2-MPPA participates in various chemical reactions due to its functional groups:
The reactivity of 2-MPPA is influenced by pH and temperature, which affect both the thiol and carboxylic acid functionalities. For instance, at higher pH levels, the thiol group may become deprotonated, altering its nucleophilicity.
The mechanism of action for 2-MPPA primarily involves its role as a reducing agent and nucleophile in biochemical pathways:
Research indicates that 2-MPPA may interact with metal ions and proteins through its thiol group, influencing enzymatic activities and cellular processes.
Relevant analyses have shown that variations in environmental conditions can significantly affect its stability and reactivity profiles.
2-Mercaptopropionic acid has several important applications:
Glutamate Carboxypeptidase II (GCP II), also known as N-acetylated-α-linked acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA) in oncology, is a membrane-bound binuclear zinc metallopeptidase central to neurotransmitter and folate metabolism. This 94-kDa enzyme features a characteristic extracellular domain housing a binuclear zinc active site coordinated by residues His377, Asp387, Glu425, Asp453, and His553 [4]. The catalytic domain is structurally organized into S1' and S1 substrate-binding pockets. The S1' pocket (pharmacophore pocket) exhibits high specificity for C-terminal glutamate moieties, enabling precise recognition of endogenous substrates like N-acetylaspartylglutamate (NAAG) and folyl-poly-γ-glutamates [4] [9].
GCP II demonstrates distinct physiological roles across tissues. Within the nervous system, it localizes primarily to astroglial membranes, strategically positioned to hydrolyze synaptically released NAAG into N-acetylaspartate (NAA) and glutamate. In the jejunum, GCP II functions as folate hydrolase, cleaving dietary polyglutamyl folates to absorbable monoglutamate forms. Renal proximal tubules express GCP II where it modulates folate reabsorption [4]. This compartmentalized functionality underscores its dual role in neurotransmitter regulation and nutrient processing.
Table 1: Natural Substrates and Cleavage Products of GCP II
Substrate | Cleavage Products | Primary Tissue Localization |
---|---|---|
N-acetylaspartylglutamate (NAAG) | NAA + Glutamate | Nervous System (Astrocytes) |
Folyl-poly-γ-glutamates | Folate + Glutamate moieties | Jejunal Brush Border |
Dysregulation of GCP II enzymatic activity contributes significantly to excitotoxic neuronal damage and oncogenic progression through disrupted glutamate homeostasis. Under neuroinflammatory conditions (e.g., Alzheimer's disease, traumatic brain injury, or neuropathic pain), GCP II expression is markedly upregulated in activated microglia and reactive astrocytes [3] [7]. This elevation accelerates NAAG hydrolysis, causing a dual pathology: depletion of neuroprotective NAAG and excessive synaptic glutamate accumulation. The resulting glutamate excess overactivates NMDA receptors, triggering calcium influx, mitochondrial stress, and eventual neuronal apoptosis—a hallmark of excitotoxicity observed in stroke and neurodegenerative models [2] [4] [10].
In oncology, GCP II manifests as PSMA, with expression escalating in androgen-independent prostate cancer and metastatic disease. Its overexpression correlates with tumor angiogenesis and metastatic potential, as GCP II facilitates folate hydrolysis to support cancer cell proliferation [4]. Notably, GCP II is absent from normal vascular endothelium but is robustly expressed in the neovasculature of diverse solid tumors (e.g., renal, breast, colon), positioning it as both a diagnostic biomarker and therapeutic target [4].
Table 2: Pathophysiological Consequences of GCP II Dysregulation
Condition | GCP II Alteration | Downstream Effects |
---|---|---|
Neuroinflammation | Microglial/Astrocytic Upregulation | ↑ Glutamate Excitotoxicity, ↓ mGluR3 Activation |
Neuropathic Pain | ↑ Peripheral Nerve Activity | Sustained Nociceptive Signaling |
Prostate Cancer | PSMA Overexpression | ↑ Folate Uptake, Tumor Angiogenesis |
Cognitive Disorders (Aging) | Cortical Upregulation | Impaired cAMP-PKA-K+ Channel Modulation |
Pharmacological inhibition of GCP II presents a compelling strategy to rectify pathological glutamate excess while potentiating NAAG-mediated neuroprotection. The therapeutic rationale rests on three pillars:
Restoration of Neurotransmitter Balance: Inhibiting GCP II preserves endogenous NAAG, which acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3). mGluR3 activation suppresses cAMP-PKA signaling, reduces voltage-gated calcium channel activity, and inhibits further glutamate release, thereby breaking the excitotoxic cycle [3] [7]. Postsynaptically, NAAG-bound mGluR3 enhances neuronal resilience by modulating potassium channels to sustain firing patterns essential for cognitive functions like working memory [3] [7].
Attenuation of Peripheral and Central Sensitization: In neuropathic pain models (e.g., chronic constrictive injury), GCP II inhibition with 2-MPPA significantly reversed thermal hyperalgesia and mechanical allodynia. This effect was dependent on achieving threshold inhibitor concentrations and exhibited a delayed onset (>8 days of daily dosing), suggesting indirect modulation of maladaptive neuroplasticity rather than acute receptor blockade [2] [6].
Oncologic Applications: In prostate cancer xenografts (CWR22RS model), GCP II inhibition by 2-MPPA (10 mg/kg) reduced tumor growth by 70%, likely by limiting bioavailable folate essential for neoplastic proliferation [1] [4]. Additionally, PSMA’s selective expression on malignant cells enables targeted delivery of diagnostics and cytotoxins via inhibitor-conjugated agents.
2-MPPA (2-(3-mercaptopropyl)pentanedioic acid) exemplifies a first-in-class GCP II inhibitor optimized for clinical translation. With an IC50 of 90 nM against human GCP II and >100-fold selectivity over related metalloproteases (e.g., ACE, NEP, MMPs), it demonstrates negligible off-target activity [1] [5] [9]. Its oral bioavailability differentiates it from phosphonate-based inhibitors (e.g., 2-PMPA), enabling non-invasive administration in chronic neurological disorders [2] [6].
Table 3: Comparative Profile of Selected GCP II Inhibitors
Inhibitor | Chemical Class | IC50 (nM) | Key Pharmacological Attributes |
---|---|---|---|
2-MPPA | Thiol-based | 90 | Oral bioavailability, CNS penetration |
2-PMPA | Phosphonate-based | 0.3 | High potency, poor oral absorption/brain penetration |
ZJ43 | Urea-based | 0.8 | Intraperitoneal efficacy, instability |
The mechanistic versatility of 2-MPPA is evidenced across diverse preclinical models:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7